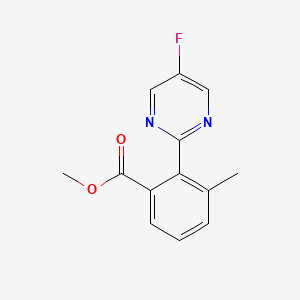
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl is a chemical compound that features a cyclopentanamine structure substituted with a 7-chloro-1H-indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chlorination: The indole moiety is then chlorinated at the 7-position using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopentanamine Formation: The cyclopentanamine structure is synthesized separately, often through the reduction of cyclopentanone with ammonia or amines in the presence of reducing agents like lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the 7-chloroindole with the cyclopentanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The chloro group in the indole moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-(7-Bromo-1H-indol-3-YL)cyclopentanamine 2hcl: Similar structure with a bromine atom instead of chlorine.
(1R,3R)-3-(7-Fluoro-1H-indol-3-YL)cyclopentanamine 2hcl: Similar structure with a fluorine atom instead of chlorine.
(1R,3R)-3-(7-Methyl-1H-indol-3-YL)cyclopentanamine 2hcl: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl lies in its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for different applications.
Eigenschaften
Molekularformel |
C13H17Cl3N2 |
|---|---|
Molekulargewicht |
307.6 g/mol |
IUPAC-Name |
(1R,3R)-3-(7-chloro-1H-indol-3-yl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H15ClN2.2ClH/c14-12-3-1-2-10-11(7-16-13(10)12)8-4-5-9(15)6-8;;/h1-3,7-9,16H,4-6,15H2;2*1H/t8-,9-;;/m1../s1 |
InChI-Schlüssel |
PVDJDYUPGDPFEU-UONRGADFSA-N |
Isomerische SMILES |
C1C[C@H](C[C@@H]1C2=CNC3=C2C=CC=C3Cl)N.Cl.Cl |
Kanonische SMILES |
C1CC(CC1C2=CNC3=C2C=CC=C3Cl)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14036628.png)

![(4R,6S)-4-(2-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14036638.png)
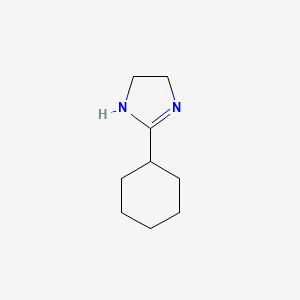
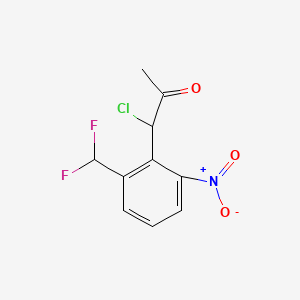

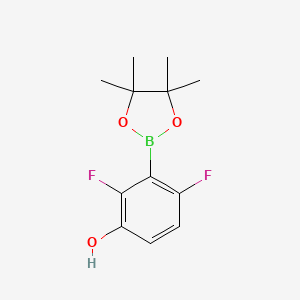
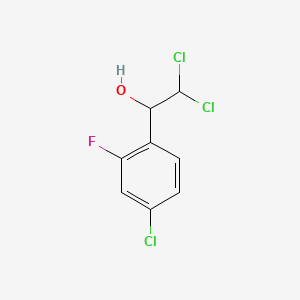


![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)

